molecular formula C13H9N5 B11877059 6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 59026-72-1

6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B11877059
CAS No.: 59026-72-1
M. Wt: 235.24 g/mol
InChI Key: YYWDAGDSKYTBAK-UHFFFAOYSA-N
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Description

6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves a multistep process. One common method is the Friedlander condensation, which involves the reaction of a pyrazole aldehyde with cyanoacetamide . The key starting material, such as 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, undergoes condensation with cyanoacetamide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.

    1H-pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with different fusion patterns.

    1H-pyrazolo[4,3-b]pyridine: A compound with a different arrangement of the pyrazole and pyridine rings.

Uniqueness: 6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of an amino group at the 6-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

59026-72-1

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

6-amino-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C13H9N5/c14-7-9-6-10-8-16-18(13(10)17-12(9)15)11-4-2-1-3-5-11/h1-6,8H,(H2,15,17)

InChI Key

YYWDAGDSKYTBAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=C(C=C3C=N2)C#N)N

Origin of Product

United States

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